molecular formula C16H14O4 B14734481 1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol CAS No. 6539-41-9

1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol

Cat. No.: B14734481
CAS No.: 6539-41-9
M. Wt: 270.28 g/mol
InChI Key: SQQJEYLWUMMOHY-UHFFFAOYSA-N
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Description

1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxolane ring fused to a phenanthrene moiety, with hydroxyl groups at the 5’ and 8’ positions. The spirocyclic structure imparts significant rigidity and stability, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone. The phenanthrene moiety can be introduced via Friedel-Crafts alkylation or acylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

    Major Products: Depending on the reaction conditions and reagents used, the major products can include oxidized derivatives, reduced forms, or substituted phenanthrene derivatives.

Scientific Research Applications

1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or optical properties.

Mechanism of Action

The mechanism by which 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the rigid spirocyclic structure can enhance binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.

Comparison with Similar Compounds

1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol can be compared with other spirocyclic compounds such as:

    Spiro[1,3-dioxolane-2,2’-naphthalene] derivatives: These compounds share a similar dioxolane ring but are fused to a naphthalene moiety instead of phenanthrene.

    Spiro[1,3-dioxolane-2,2’-indoline] derivatives: These compounds feature an indoline moiety and are often studied for their antioxidant properties.

    Spiro-azetidin-2-one derivatives: Known for their biological activity, these compounds have a spirocyclic β-lactam ring and are used in medicinal chemistry.

Properties

CAS No.

6539-41-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,7'-8H-phenanthrene]-1',4'-diol

InChI

InChI=1S/C16H14O4/c17-13-3-4-14(18)15-11-5-6-16(19-7-8-20-16)9-10(11)1-2-12(13)15/h1-6,17-18H,7-9H2

InChI Key

SQQJEYLWUMMOHY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=C(C=C2)C4=C(C=CC(=C4C=C3)O)O

Origin of Product

United States

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